molecular formula C22H29N3O4 B2446701 1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine CAS No. 91616-88-5

1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine

Cat. No. B2446701
CAS RN: 91616-88-5
M. Wt: 399.491
InChI Key: DVIYIAMCUKJMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, primarily through their amine groups. They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the piperazine ring. Piperazines are generally soluble in water due to their polar nature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. For instance, some novel triazole derivatives, closely related in structure to the compound , have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Cardiotropic Activity

Cyclic methoxyphenyltriazaalkanes, a group that closely relates to the chemical structure of interest, have been synthesized and tested for cardiotropic activities. These studies have revealed compounds with significant antiarrhythmic activity, suggesting potential applications in the development of new treatments for arrhythmias and other cardiac conditions (Mokrov et al., 2019).

Fluorescent Ligands for Receptor Studies

Another application of similar compounds is the synthesis of environment-sensitive fluorescent ligands for human receptors, such as the 5-HT1A receptors. These compounds, by featuring high receptor affinity and good fluorescence properties, can be utilized in receptor localization and dynamics studies within biological systems, offering tools for neurobiological research (Lacivita et al., 2009).

Antibacterial Drug Design

Piperazine-linked benzothiazolyl-thiazolidinones have been synthesized and shown highly potent antibacterial effects, more potent than some control drugs. This indicates potential applications in antibacterial drug design, highlighting the compound class's relevance in addressing antibiotic resistance (Patel & Park, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many piperazine derivatives are active in the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound would depend on its biological activity. Piperazine derivatives are a rich area of study in medicinal chemistry, with potential applications in a variety of therapeutic areas .

properties

IUPAC Name

2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYIAMCUKJMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.92 g (0.01 mol) of 1-(2-methoxyphenyl)piperazine, 2,05 g (0.01 mol) of 2-aminoethylbromide hydrobromide, 2.5 g of triethylamine and 20 ml of n-butanol were added, and the mixture was refluxed for 6 hours. After the reaction, the mixture was concentrated under vacuum, and to the resulting residue, 2.5 g of anhydrous sodium carbonate, 20 ml of water and 20 ml of ethyl acetate were added. Under agitation with cooling on ice, a solution of 2.2 g (0.011 mol) of 2,3-dimethoxybenzoyl chloride in a small amount of ethyl acetate was added dropwise to the mixture. Thereafter, the mixture was stirred for 30 minutes under cooling with ice and extracted with ethyl acetate by agitation for 30 minutes at room temperature. The separated organic layer was washed with water, and 1N HCl was added until the pH became 3.0. The aqueous layer was separated, neutralized with sodium hydroxide and extracted with ethyl acetate. The resulting organic layer was washed with water, dried with Glauber's salt and concentrated under vacuum. The residue was subjected to column chromatography on silica gel (solvent: chloroform/methanol=100:1) to provide 1.99 g (yield: 50%) of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine. Recrystallization from isopropanol gave a colorless acicular crystal having a melting point of 133°-134° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
2-aminoethylbromide hydrobromide
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.